

3-Bromo-4-chlorobenzhydrazide molecular structure and formula

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Compound of Interest

Compound Name: 3-Bromo-4-chlorobenzhydrazide

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An In-depth Technical Guide to 3-Bromo-4-chlorobenzhydrazide

This technical guide provides a comprehensive overview of the molecular structure, formula, and potential applications of **3-Bromo-4-chlorobenzhydrazide**, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Molecular Structure and Formula

3-Bromo-4-chlorobenzhydrazide is a halogenated aromatic organic compound. Its structure consists of a benzene ring substituted with a bromine atom at the 3-position, a chlorine atom at the 4-position, and a hydrazide group at the 1-position.

Molecular Formula: $C_7H_6BrClN_2O$ [1][2]

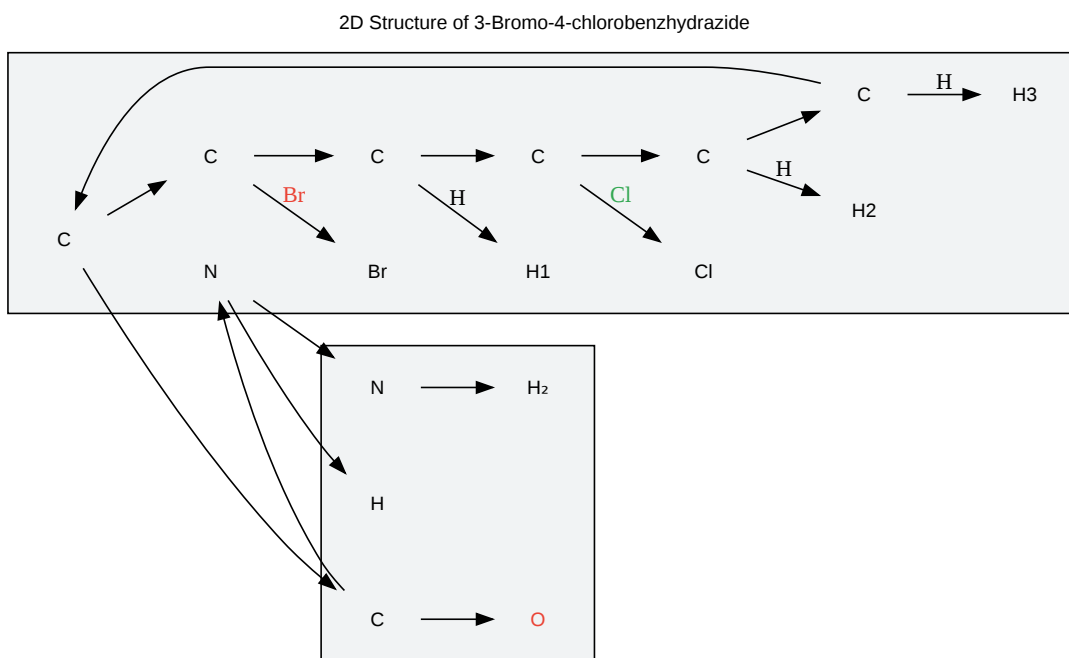
Molecular Weight: 249.49 g/mol [2]

IUPAC Name: 3-bromo-4-chlorobenzohydrazide [3]

CAS Number: 148993-18-4 [1][2]

Synonyms: 3-bromo-4-chlorobenzohydrazide, Benzoic acid, 3-bromo-4-chloro-, hydrazide, 2-bromo-1-chlorobenzene-4-carbohydrazide, Benzoic acid, 3-bromo-4-chloro-, hydrazide, 3-bromanyl-4-chloranyl-benzohydrazide [1]

Chemical Structure:



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Figure 1: 2D structure of **3-Bromo-4-chlorobenzhydrazide**.

Physicochemical and Predicted Properties

Experimental physicochemical data for **3-Bromo-4-chlorobenzhydrazide** is limited in publicly available literature. The table below summarizes known and predicted properties.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrClN ₂ O	[1][2]
Molecular Weight	249.49 g/mol	[2]
Physical Form	Solid	[1]
XlogP (Predicted)	1.8	[3]
Monoisotopic Mass	247.9352 Da	[3]

Table 1: Physicochemical and Predicted Properties of **3-Bromo-4-chlorobenzhydrazide**.

Synthesis Protocol

A specific, peer-reviewed synthesis protocol for **3-Bromo-4-chlorobenzhydrazide** is not readily available. However, a reliable synthesis can be proposed based on the well-established methods for preparing benzhydrazide derivatives from their corresponding carboxylic acids. The following protocol is adapted from the synthesis of the isomeric 2-bromo-4-chlorobenzhydrazide.

Starting Material: 3-Bromo-4-chlorobenzoic acid. This precursor is commercially available and has a reported melting point of 218-222 °C.

Proposed Experimental Protocol:

Reaction: 3-Bromo-4-chlorobenzoic acid to **3-Bromo-4-chlorobenzhydrazide**

Step 1: Activation of the Carboxylic Acid

- To a solution of 3-bromo-4-chlorobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.5 eq.).
- If the reaction is slow, a catalyst like 4-dimethylaminopyridine (DMAP) (0.1-0.2 eq.) can be added.

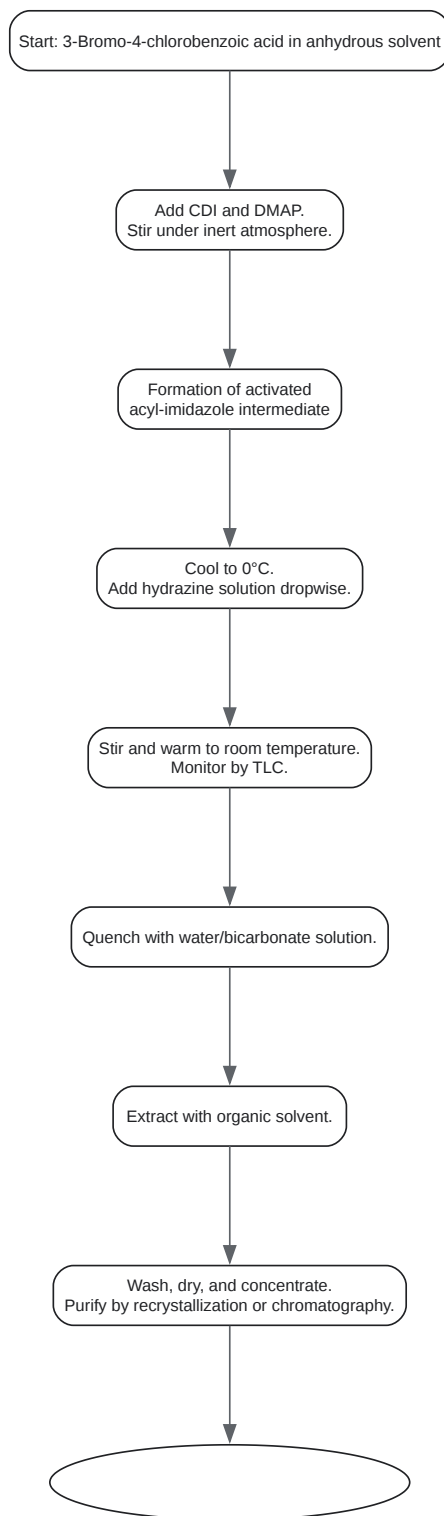
- Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours, or until the starting carboxylic acid is consumed (monitored by TLC). This forms an activated acyl-imidazole intermediate.

Step 2: Hydrazinolysis

- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of hydrazine hydrate (or a solution of hydrazine in THF) (1.2-1.5 eq.) dropwise to the reaction mixture.
- After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Purification

- Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure **3-Bromo-4-chlorobenzhydrazide**.



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Figure 2: Proposed synthesis workflow for **3-Bromo-4-chlorobenzhydrazide**.

Role in Drug Development: Protein Degradar Building Block

3-Bromo-4-chlorobenzhydrazide is classified as a "Protein Degradar Building Block".^[2] This indicates its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

PROTAC Technology

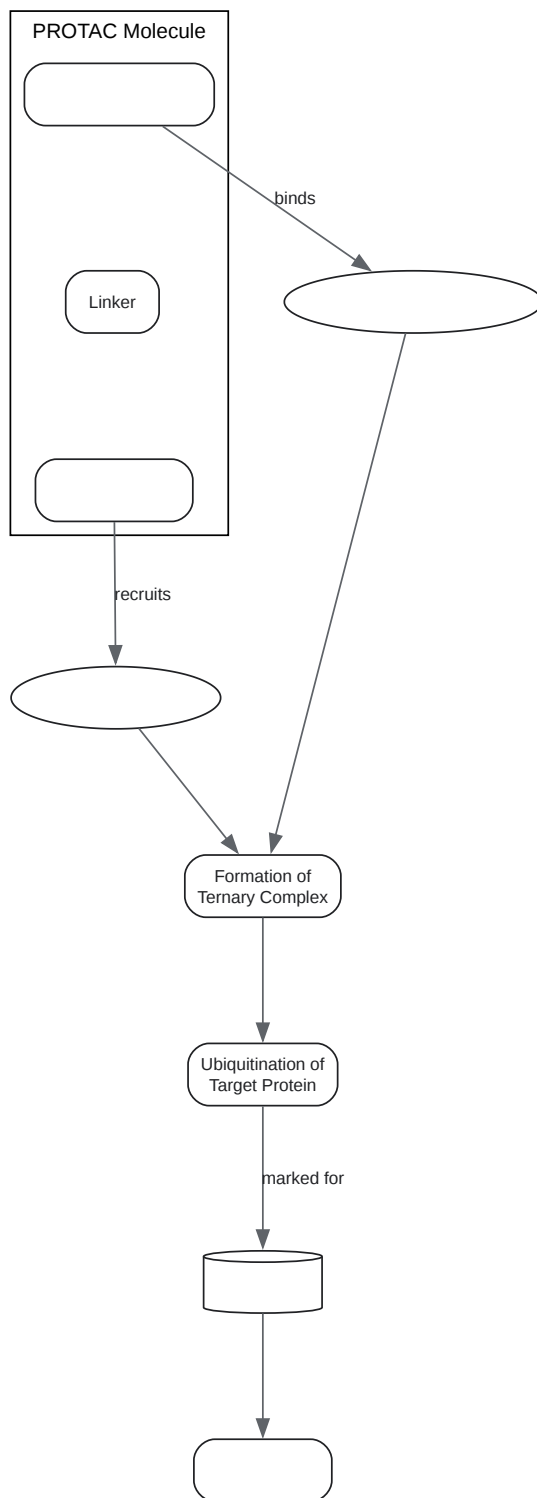
PROTACs are heterobifunctional molecules designed to eliminate specific target proteins from cells.^{[4][5]} They consist of three main components:

- A ligand that binds to the target protein of interest (the "warhead").
- A ligand that recruits an E3 ubiquitin ligase.
- A linker that connects the two ligands.

By bringing the target protein into close proximity with an E3 ligase, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.^[6] This approach offers a powerful alternative to traditional enzyme inhibition and has the potential to target proteins previously considered "undruggable".^[7]

Application of 3-Bromo-4-chlorobenzhydrazide

Molecules like **3-Bromo-4-chlorobenzhydrazide** can serve as precursors or fragments for either the "warhead" ligand or the E3 ligase ligand, depending on the specific design of the PROTAC. The bromine and chlorine atoms provide sites for further chemical modification, such as cross-coupling reactions, to build more complex molecular architectures. The hydrazide group itself can be a key pharmacophore or a reactive handle for linker attachment.



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Figure 3: General mechanism of action for a PROTAC.

Conclusion

3-Bromo-4-chlorobenzhydrazide is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly in the development of targeted protein degradation technologies. While comprehensive experimental data on the compound itself is sparse, its structural features and classification as a protein degrader building block make it a compound of interest for medicinal chemists and researchers exploring novel therapeutic modalities. The proposed synthesis protocol provides a viable route for its preparation, enabling further investigation into its applications.

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